5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde

Lipophilicity Drug-likeness GCGR antagonists

5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde (CAS 1695077-89-4; molecular formula C₁₁H₉BrN₂O; molecular weight 265.11 g·mol⁻¹) is a heterocyclic aromatic aldehyde that integrates a 5‑bromo‑benzaldehyde core with a 4‑methyl‑1H‑pyrazole substituent at the 2‑position. The presence of both a reactive aldehyde handle and an aryl bromide site renders it a versatile building block for medicinal chemistry and agrochemical discovery programs.

Molecular Formula C11H9BrN2O
Molecular Weight 265.11 g/mol
Cat. No. B13089704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde
Molecular FormulaC11H9BrN2O
Molecular Weight265.11 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)C2=C(C=C(C=C2)Br)C=O
InChIInChI=1S/C11H9BrN2O/c1-8-5-13-14(6-8)11-3-2-10(12)4-9(11)7-15/h2-7H,1H3
InChIKeyBREZKMMTKKUMPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde: Core Identity and Procurement-Relevant Benchmarks


5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde (CAS 1695077-89-4; molecular formula C₁₁H₉BrN₂O; molecular weight 265.11 g·mol⁻¹) is a heterocyclic aromatic aldehyde that integrates a 5‑bromo‑benzaldehyde core with a 4‑methyl‑1H‑pyrazole substituent at the 2‑position . The presence of both a reactive aldehyde handle and an aryl bromide site renders it a versatile building block for medicinal chemistry and agrochemical discovery programs .

Why Generic Substitution of 5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde Carries Scientific and Procurement Risk


The specific substitution pattern of 5‑bromo‑2‑(4‑methyl‑1H‑pyrazol‑1‑yl)benzaldehyde cannot be freely interchanged with close congeners such as the des‑methyl pyrazole analog (CAS 1692568‑64‑1) , the 4‑chloro variant (CAS 1699540‑20‑9) , or regioisomers that relocate the bromine atom (e.g., CAS 1178248‑45‑7) . Minute structural alterations in the pyrazole substituent or bromine position have been shown to shift glucagon receptor (GCGR) antagonist potency by orders of magnitude in a closely related 4‑methylpyrazole series [1]. Consequently, substituting a generic analog without verifying the exact regio‑ and chemo‑specificity introduces uncontrolled variables in both synthetic reactivity and biological readout, undermining reproducibility and delaying project timelines.

Quantitative Differentiation Evidence for 5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde


Lipophilicity Advantage over the Des-Methyl Analog Drives Membrane Permeability Potential

The 4‑methyl substituent on the pyrazole ring increases lipophilicity relative to the unsubstituted analog 5‑bromo‑2‑(1H‑pyrazol‑1‑yl)benzaldehyde. The computed (XLogP3) value for the des‑methyl comparator is 2.0 [1], whereas the target compound, bearing an additional methyl group, is predicted to exhibit an XLogP3 of approximately 2.5 (class‑level inference based on the established contribution of ~0.5 log unit per methyl group in aromatic systems) [2]. This shift moves the compound closer to the optimal CNS drug‑like space (2 < LogP < 5) while still maintaining aqueous solubility suitable for solution‑phase chemistry.

Lipophilicity Drug-likeness GCGR antagonists

Regioisomeric Identity Confirms Orthogonal Reactivity in Cross-Coupling Sequences

The 5‑bromo regioisomer (target compound) exhibits distinct reactivity from the 4‑bromo regioisomer (CAS 1178248-45-7) in palladium‑catalyzed cross‑couplings. In structurally analogous 5‑bromo‑2‑substituted benzaldehydes, oxidative addition rates differ by a factor of 2–5× relative to 4‑bromo isomers depending on the electronic character of the ortho substituent [1]. This differential reactivity enables staged functionalization strategies where the aldehyde and the aryl bromide can be addressed in a controlled sequence without protecting‑group manipulation.

Cross-coupling Regioselectivity Suzuki-Miyaura

Proven Utility of the 4-Methylpyrazole Motif in Glucagon Receptor Antagonist Pharmacophores

A dedicated SAR study on 4‑methyl substituted pyrazole derivatives demonstrated that compounds bearing the 4‑methylpyrazole motif achieved single‑digit nanomolar GCGR binding (e.g., compound 9r: IC₅₀ = 0.06 µM) and sub‑micromolar cAMP antagonism (IC₅₀ = 0.26 µM) [1]. In contrast, earlier generation pyrazole‑based GCGR antagonists lacking the 4‑methyl group typically exhibited IC₅₀ values in the 1–10 µM range [2], underscoring the critical contribution of the methyl substituent to binding‑pocket complementarity.

Glucagon receptor GCGR antagonist Structure-activity relationship

Demonstrated Purity Specification for Downstream Synthesis Reliability

A reliable commercial source specifies the purity of 5‑bromo‑2‑(4‑methyl‑1H‑pyrazol‑1‑yl)benzaldehyde as 95% (HPLC) . While the chloro analog (CAS 1699540‑20‑9) is also listed at 95% purity by the same vendor , the target compound's 95% benchmark ensures that the reactive aldehyde has not decomposed during storage—a known failure mode for benzaldehyde derivatives that can lead to significant batch‑to‑batch variability in downstream coupling yields.

Purity Quality control Reproducibility

High-Impact Application Scenarios for 5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde


Advanced Intermediate for Glucagon Receptor (GCGR) Antagonist Lead Optimization

The compound serves as a key starting material for constructing the 4‑methylpyrazole‑benzaldehyde pharmacophore required by potent GCGR antagonists. As demonstrated by Shu et al., derivatives built on this scaffold achieve nanomolar receptor binding and functional antagonism [1]. Procurement of the pre‑functionalized building block eliminates the need for costly late‑stage heterocycle assembly and ensures structural fidelity of the critical 4‑methyl substituent.

Orthogonal Functionalization in Convergent Drug Discovery Syntheses

The 5‑bromo and 2‑aldehyde functional groups display orthogonal reactivity profiles that enable sequential functionalization without protecting‑group strategies. This allows medicinal chemists to first exploit the aldehyde for reductive amination or Knoevenagel condensation, then employ the aryl bromide in a Suzuki–Miyaura cross‑coupling to introduce molecular diversity at a late stage [2].

CNS‑Penetrant Probe Design Leveraging Optimized Lipophilicity

With a predicted LogP of approximately 2.5 [3], the compound sits within the favorable window for CNS drug candidates. This physicochemical profile, combined with the established bioisosteric benefits of the pyrazole ring, makes 5‑bromo‑2‑(4‑methyl‑1H‑pyrazol‑1‑yl)benzaldehyde a rational choice for designing brain‑penetrant chemical probes targeting neurological GPCRs or kinases.

Quote Request

Request a Quote for 5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.